molecular formula C15H20O3 B11864028 5-Hydroxy-7-methyl-2-pentylchroman-4-one CAS No. 88879-94-1

5-Hydroxy-7-methyl-2-pentylchroman-4-one

Cat. No.: B11864028
CAS No.: 88879-94-1
M. Wt: 248.32 g/mol
InChI Key: VKVRMHAUOQEJAC-UHFFFAOYSA-N
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Description

5-Hydroxy-7-methyl-2-pentylchroman-4-one is a heterocyclic compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a dihydropyran ring, making it a significant building block in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-methyl-2-pentylchroman-4-one typically involves the Pechmann condensation reaction. This reaction involves the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

The focus is on optimizing yield and cost-effectiveness, which may involve the use of alternative catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-methyl-2-pentylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromanones, which can exhibit different biological activities depending on the substituents introduced .

Scientific Research Applications

5-Hydroxy-7-methyl-2-pentylchroman-4-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral activities.

    Industry: Used in cosmetic formulations for skin and hair care.

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-methyl-2-pentylchroman-4-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes like acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. These actions contribute to its potential therapeutic effects in conditions like Alzheimer’s disease and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-7-methyl-2-pentylchroman-4-one is unique due to its specific substituents, which confer distinct biological activities. Its hydroxyl and methyl groups enhance its antioxidant and antimicrobial properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

88879-94-1

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

5-hydroxy-7-methyl-2-pentyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H20O3/c1-3-4-5-6-11-9-13(17)15-12(16)7-10(2)8-14(15)18-11/h7-8,11,16H,3-6,9H2,1-2H3

InChI Key

VKVRMHAUOQEJAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=O)C2=C(C=C(C=C2O1)C)O

Origin of Product

United States

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